p-Cyclopropylphenylsuccinimide
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Overview
Description
p-Cyclopropylphenylsuccinimide is an organic compound that belongs to the class of succinimides It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyclopropylphenylsuccinimide typically involves the reaction of cyclopropylbenzene with succinic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
p-Cyclopropylphenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the succinimide moiety to a more reduced form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced succinimide derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
p-Cyclopropylphenylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of p-Cyclopropylphenylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. The succinimide moiety may interact with biological targets through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the succinimide moiety, making it less versatile in terms of reactivity.
Phenylsuccinimide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylsuccinimide: Lacks the phenyl ring, affecting its overall stability and reactivity.
Uniqueness
p-Cyclopropylphenylsuccinimide is unique due to the presence of both the cyclopropyl group and the succinimide moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds.
Properties
CAS No. |
115906-18-8 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-7-11(13(16)14-12)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15,16) |
InChI Key |
CLKJTATXGDQUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CC(=O)NC3=O |
Origin of Product |
United States |
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